5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde typically involves the bromination of 3-(trifluoromethyl)-1-benzothiophene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products Formed
Substitution: Various substituted benzothiophenes.
Oxidation: 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-methanol.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2,3-difluoropyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the combination of its benzothiophene core with bromine and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations. Its unique structure also contributes to its potential biological activities and applications in material science.
Properties
Molecular Formula |
C10H4BrF3OS |
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Molecular Weight |
309.10 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrF3OS/c11-5-1-2-7-6(3-5)9(10(12,13)14)8(4-15)16-7/h1-4H |
InChI Key |
AQAWXHRTUUSQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C=O)C(F)(F)F |
Origin of Product |
United States |
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